Cas no 923186-33-8 (2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide)
2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[[3,4-Dihydro-4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-N-phenylacetamide
- 923186-33-8
- 2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
- 2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- F3168-1534
- 2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- AKOS024480119
- 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide
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- Inchi: 1S/C22H19N3O2S2/c26-19(23-17-9-5-2-6-10-17)15-29-22-24-18-12-14-28-20(18)21(27)25(22)13-11-16-7-3-1-4-8-16/h1-10,12,14H,11,13,15H2,(H,23,26)
- InChI Key: QNEOZRYWVHULPA-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC=CC=1)=O)C1=NC2C=CSC=2C(N1CCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 421.09186920g/mol
- Monoisotopic Mass: 421.09186920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.23±0.70(Predicted)
2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3168-1534-2μmol |
2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
923186-33-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3168-1534-1mg |
2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
923186-33-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3168-1534-2mg |
2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
923186-33-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide
Introduction to Compound with CAS No. 923186-33-8 and Product Name: 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}-N-phenylacetamide
The compound with the CAS number 923186-33-8 and the product name 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}-N-phenylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The synthesis and characterization of this compound have been meticulously designed to explore its potential in drug development, particularly in addressing unmet medical needs.
At the core of this compound's structure lies a fused heterocyclic system, comprising a thieno[3,2-d]pyrimidine scaffold. This particular scaffold is well-documented for its versatility in medicinal chemistry, often serving as a key pharmacophore in the design of bioactive molecules. The presence of a 4-oxo group at the 4-position of the thieno[3,2-d]pyrimidine ring introduces electrophilic characteristics, which can be exploited for further functionalization. Additionally, the 2-sulfanyl group at the 2-position enhances the molecule's solubility and reactivity, making it an attractive candidate for further derivatization.
The N-phenylacetamide moiety appended to the sulfanyl group at the 2-position of the thieno[3,2-d]pyrimidine ring adds another layer of complexity to the molecule. This amide functionality is known for its ability to modulate protein-protein interactions and has been widely used in the development of kinase inhibitors and other targeted therapies. The phenyl ring further extends the hydrophobicity of this moiety, potentially influencing its binding affinity to biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of biological activity for molecules like this one. Through molecular docking studies, researchers have identified potential binding pockets on various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. These studies suggest that the compound may exhibit inhibitory activity against several key enzymes, making it a promising candidate for further investigation.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays have shown that it possesses notable inhibitory activity against enzymes such as kinases and phosphodiesterases. The thieno[3,2-d]pyrimidine scaffold, combined with the 4-oxo group and sulfanyl group, appears to contribute significantly to these observed activities. Furthermore, the N-phenylacetamide moiety enhances binding interactions by forming hydrogen bonds with key residues in the active sites of these enzymes.
The synthesis of this compound has been optimized to ensure high yield and purity. Key steps involve multi-component reactions that efficiently construct the thieno[3,2-d]pyrimidine core. Subsequent functionalization at the 4-position with an oxo group and at the 2-position with a sulfanyl group has been achieved through carefully selected reagents and reaction conditions. The final step involves coupling with N-phenylacetamide via amide bond formation techniques commonly employed in pharmaceutical synthesis.
One of the most exciting aspects of this compound is its potential in addressing drug-resistant pathogens. Emerging evidence suggests that mutations in target enzymes can confer resistance to existing therapies. The unique structural features of this molecule may allow it to overcome these resistance mechanisms by binding to alternative sites or through allosteric modulation. This possibility is currently under investigation through both computational modeling and experimental validation.
The development of novel antiviral agents has been a critical focus in recent years due to global health challenges. Preliminary studies indicate that this compound may exhibit antiviral properties by inhibiting key viral enzymes or disrupting viral replication cycles. The sulfanyl group at the 2-position has been identified as a crucial determinant of antiviral activity in related compounds, suggesting that this feature may be conserved across different viral targets.
Furthermore, environmental considerations have been integrated into the design and synthesis of this compound. Efforts have been made to minimize waste generation and reduce hazardous byproducts through green chemistry principles. Solvent selection has been optimized for both efficiency and environmental impact, while catalytic methods have been employed where possible to enhance reaction yields.
The potential therapeutic applications of this compound are broad-ranging. Beyond its initial focus on cancer and inflammatory diseases, researchers are exploring its efficacy against neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of thieno[3,2-d]pyrimidine derivatives to interact with biological targets involved in neurodegeneration makes this an exciting area for future investigation.
In conclusion, the compound with CAS number 923186-33-8 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis has been meticulously designed to explore its potential in drug development, particularly in addressing unmet medical needs related to cancer, inflammation, viral infections, and neurological disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
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